Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate
Description
Properties
Molecular Formula |
C16H17NO5 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl 2-(5-methylfuran-2-yl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H17NO5/c1-11-8-9-13(22-11)14(15(18)20-2)17-16(19)21-10-12-6-4-3-5-7-12/h3-9,14H,10H2,1-2H3,(H,17,19) |
InChI Key |
ZJYRIZIFLJODDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step often involves the reaction of benzyl chloroformate with an amino precursor under basic conditions to form the benzyloxycarbonyl-protected amine.
Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Key Data
| Condition | Product | Catalyst/Solvent | Yield |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2-(((Benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetic acid | Water/THF (4:1) | 82% |
| 0.5M NaOH, RT, 12h | Sodium salt of carboxylic acid | Methanol/water (3:1) | 78% |
This hydrolysis preserves the Cbz-protected amino group while activating the carboxylate for further functionalization .
Bromination-Rearrangement Reactions
The furan ring participates in bromination-rearrangement reactions to form substituted picolinic acid derivatives, a transformation leveraged in heterocyclic chemistry.
Mechanism
-
Bromination : Electrophilic bromination at the furan's α-position using N-bromosuccinimide (NBS) or Br₂ .
-
Rearrangement : Thermal or acid-catalyzed ring expansion to yield 4,6-dibromo-3-hydroxypicolinate esters .
Optimized Conditions
-
Reagents : 4.2 eq Br₂ in H₂O/MeOH (3:1 v/v)
-
Temperature : 0–5°C (initial), then RT for 24h
This reaction demonstrates the compound’s utility in synthesizing pharmaceutically relevant pyridine derivatives.
Alkylation and Acylation
The Cbz-protected amino group enables selective alkylation or acylation, facilitating the synthesis of peptide mimetics.
Examples
-
Alkylation :
-
Reagent : Benzyl bromide
-
Conditions : K₂CO₃, DMF, 50°C, 8h
-
Product : N-Benzyl derivative (Yield: 65%)
-
-
Acylation :
-
Reagent : Acetyl chloride
-
Conditions : Pyridine, CH₂Cl₂, 0°C → RT
-
Product : N-Acetylated compound (Yield: 73%)
-
Coupling Reactions with Lewis Acids
The furan moiety undergoes Friedel-Crafts-type reactions in the presence of Lewis acids, enabling C–C bond formation.
Protocol (Source )
-
Catalyst : BF₃·Et₂O (1.5 eq)
-
Reagents : Allyl bromide (3 eq)
-
Solvent : 2-Methylfuran, 25°C, 18h
-
Product : Allyl-substituted furan derivative (Yield: 58%)
This reaction highlights the compound’s adaptability in constructing complex heterocycles.
Comparative Reactivity Table
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of functional groups, including:
- Methyl Ester Group : Enhances solubility and bioavailability.
- Benzyloxycarbonyl Amino Group : Provides stability and protects the amino group during synthesis.
- 5-Methylfuran Moiety : Contributes to its biological activity and potential interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 303.31 g/mol .
Medicinal Chemistry
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate has shown promise in various medicinal applications:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to its structural features, which may interact with microbial cell membranes or metabolic pathways.
- Anticancer Properties : The furan ring is known for its ability to participate in bioactive interactions, potentially leading to novel anticancer agents. Research indicates that compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry:
- Peptide Synthesis : Its benzyloxycarbonyl group allows for incorporation into peptide chains, facilitating the synthesis of complex peptides for therapeutic applications .
- Building Block for Drug Development : The unique structural components can be modified to create libraries of derivatives, aiding in the discovery of new pharmaceuticals .
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Peptide Therapeutics
In another research effort, this compound was utilized as a precursor in synthesizing peptide-based therapeutics. The incorporation of the benzyloxycarbonyl group enabled selective reactions that led to biologically active peptides with enhanced stability and efficacy.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved by esterases, releasing the active amine. The furan ring may interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their distinguishing features:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 5-methylfuran, Cbz-amino | C₁₆H₁₇NO₅ | 303.31 | Ester, protected amino, heterocyclic |
| Methyl 2-(5-hydroxybenzofuran-2-yl)acetate | Benzofuran, hydroxy | C₁₁H₁₀O₄ | 206.19 | Ester, hydroxy group, aromatic |
| Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Benzofuran, methylsulfinyl | C₁₃H₁₄O₄S | 278.30 | Sulfinyl, ester, planar structure |
| Methyl 2-[(5-(2-chlorophenyl)furan-2-yl)carboxamido]acetate | 2-chlorophenyl, furan | C₁₄H₁₂ClNO₄ | 293.70 | Amide, chloro-substituted aromatic |
| Ethyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Benzofuran, bromo, sulfinyl | C₁₂H₁₁BrO₄S | 331.24 | Bromo, sulfinyl, ester |
Key Observations :
- Aromatic Systems : The target compound’s 5-methylfuran ring differs from benzofuran derivatives (e.g., ) in size and electron density. Benzofurans exhibit extended conjugation, while furans are smaller and more reactive toward electrophiles .
- Functional Groups : Sulfinyl (e.g., ) and bromo () substituents in analogues influence polarity and crystallinity, whereas the Cbz group in the target compound enhances stability under basic conditions .
- Molecular Weight : The target compound’s higher molecular weight (303.31 g/mol) compared to simpler acetates (e.g., 206.19 g/mol in ) is attributed to the bulky Cbz group.
Crystallographic and Physical Properties
- Crystal Packing : Benzofuran derivatives (e.g., ) exhibit planar structures stabilized by π-π stacking (Cg···Cg distance: ~3.84 Å). In contrast, the target compound’s furan ring may reduce stacking efficiency due to smaller aromatic surface area .
- Hydrogen Bonding: Compounds with hydroxy or amino groups (e.g., ) form intermolecular hydrogen bonds (O—H⋯O, N—H⋯O), while the target compound’s Cbz group may participate in weaker C—H⋯O interactions .
Pharmacological and Industrial Relevance
- Benzofurans: Known for antimicrobial and anti-inflammatory properties (). Sulfinyl and bromo derivatives are explored as kinase inhibitors .
- Target Compound: The Cbz-protected amino group suggests utility in peptide synthesis, while the 5-methylfuran moiety could impart herbicidal or insecticidal activity, akin to 4-amino-2(5H)-furanones ().
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C16H17NO5
- Molecular Weight: Approximately 303.31 g/mol
- IUPAC Name: Methyl 2-(5-methylfuran-2-yl)-2-(phenylmethoxycarbonylamino)acetate
- Structural Features: Contains a methyl ester group, a benzyloxycarbonyl amino group, and a 5-methylfuran moiety, which contribute to its unique chemical properties and potential biological activities .
The biological activity of this compound is primarily attributed to its structural components:
- Benzyloxycarbonyl Group: This moiety can be cleaved by esterases, releasing the active amine, which may interact with various biological targets.
- Furan Ring: The 5-methylfuran structure could potentially engage with specific receptors or enzymes, influencing various biological pathways .
Enzyme Interactions
The compound's unique structure allows it to serve as a substrate or inhibitor for various enzymes:
- Esterases and Proteases: The benzyloxycarbonyl group is commonly used in peptide synthesis as a protecting group, suggesting potential applications in enzyme studies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzyloxycarbonyl Group: Reaction of benzyl chloroformate with an amino precursor under basic conditions.
- Introduction of the Furan Ring: Coupling reactions using furan-containing reagents.
- Esterification: Final step using methanol and an acid catalyst .
Comparative Studies
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate | 60242-05-9 | Similar furan structure; potential antimicrobial properties |
| Methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate | 2734718 | Contains dimethoxyphosphoryl group; studied for different biological activities |
| N-(Benzyloxycarbonyl)-D-glycine allyl ester | N/A | Features a glycine backbone; used in peptide synthesis |
This table highlights how this compound stands out due to its specific combination of functional groups, potentially providing unique pathways for biological activity not found in other similar compounds .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate?
The compound is typically synthesized via tandem Michael addition-elimination reactions. For example, glycine methyl ester reacts with substituted furanone derivatives (e.g., 3,4-dichloro-5-methoxyfuran-2(5H)-one) in the presence of triethylamine as a base. Reactions are conducted under nitrogen in anhydrous tetrahydrofuran (THF) or dichloromethane, followed by purification using silica gel column chromatography with a petroleum ether/ethyl acetate gradient .
Q. What characterization techniques are essential for confirming the compound’s structure?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., methyl ester peaks at δ ~3.7 ppm in H NMR) .
- Mass Spectrometry (EI-MS) : For molecular ion verification (e.g., [M] at m/z 266 in one analogue) .
- X-ray Crystallography : To resolve stereochemistry and intermolecular interactions (e.g., planar furanone rings, hydrogen-bonding networks) .
Q. What safety protocols are recommended for handling this compound?
Refer to safety data sheets (SDS) for:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for this compound?
Yield variations may arise from:
- Reagent Purity : Anhydrous solvents and fresh triethylamine improve consistency.
- Reaction Time : Extended stirring (e.g., 55 hours vs. shorter durations) impacts byproduct formation.
- Purification Methods : Gradient elution in column chromatography optimizes separation of structurally similar impurities .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
X-ray studies reveal:
Q. How can computational methods predict the compound’s reactivity or bioactivity?
Q. What experimental strategies are used to evaluate the compound’s potential in drug discovery?
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential).
- Structure-Activity Relationship (SAR) : Modify the 5-methylfuran or benzyloxy groups to optimize potency and selectivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
